molecular formula C12H26O2Si B14324682 Hexanoic acid, DMTBS CAS No. 104255-71-2

Hexanoic acid, DMTBS

Cat. No.: B14324682
CAS No.: 104255-71-2
M. Wt: 230.42 g/mol
InChI Key: SSUYOKULCCIOEK-UHFFFAOYSA-N
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Description

Hexanoic acid, DMTBS (tert-butyldimethylsilyl hexanoate), is an organic compound that belongs to the family of carboxylic acids. It is a derivative of hexanoic acid, which is also known as caproic acid. Hexanoic acid is a saturated fatty acid with a six-carbon chain structure, and its molecular formula is C6H12O2. The DMTBS derivative is formed by the esterification of hexanoic acid with tert-butyldimethylsilyl alcohol, resulting in the molecular formula C12H26O2Si .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexanoic acid, DMTBS can be synthesized through the esterification of hexanoic acid with tert-butyldimethylsilyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous removal of water and the use of advanced distillation techniques to separate the desired product from by-products and unreacted starting materials .

Comparison with Similar Compounds

Hexanoic acid, DMTBS can be compared with other similar compounds such as:

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties as a protecting group and its role in plant defense mechanisms make it a valuable tool in scientific research and industrial processes.

Properties

CAS No.

104255-71-2

Molecular Formula

C12H26O2Si

Molecular Weight

230.42 g/mol

IUPAC Name

[tert-butyl(dimethyl)silyl] hexanoate

InChI

InChI=1S/C12H26O2Si/c1-7-8-9-10-11(13)14-15(5,6)12(2,3)4/h7-10H2,1-6H3

InChI Key

SSUYOKULCCIOEK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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